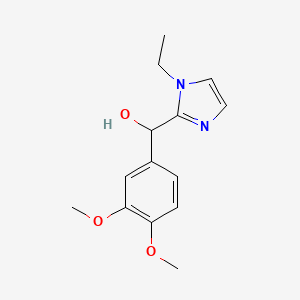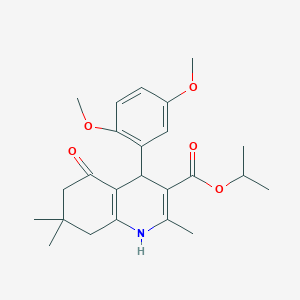
(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds and is known for its unique properties that make it useful in various research fields.
科学的研究の応用
(3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. It has also been used as a building block in the synthesis of supramolecular architectures, which have potential applications in drug delivery and sensing. In addition, (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol has been used as a reference compound in the development of analytical methods for the detection of imidazole compounds in environmental samples.
作用機序
The mechanism of action of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, which may lead to changes in their structure and function. This interaction may be mediated by hydrogen bonding, π-π stacking, or other non-covalent interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol are not well characterized. However, it has been shown to have low toxicity in vitro and in vivo, indicating that it may be a safe compound for use in scientific research.
実験室実験の利点と制限
One advantage of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is its ease of synthesis. The compound can be obtained in high yield and purity using simple laboratory techniques. Another advantage is its low toxicity, which makes it a safe compound for use in scientific research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol in scientific research. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the exploration of its potential applications in drug delivery and sensing. Finally, the compound may be used as a starting material for the synthesis of new imidazole-based compounds with novel properties and applications.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it a useful compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery and sensing.
合成法
The synthesis of (3,4-dimethoxyphenyl)(1-ethyl-1H-imidazol-2-yl)methanol involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde and formic acid. The reaction takes place under acidic conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-ethylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16-8-7-15-14(16)13(17)10-5-6-11(18-2)12(9-10)19-3/h5-9,13,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOJJRRVPQEUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)

![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
